![molecular formula C13H9NO5S B12461059 5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)
5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid is an organic compound that features both a thiophene ring and a benzene ring. The presence of these two aromatic systems makes it a compound of interest in various fields of research, including organic chemistry, materials science, and medicinal chemistry. The thiophene ring is known for its electronic properties, while the benzene ring provides structural stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(thiophene-2-amido)benzene-1,3-dicarboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amidation Reaction: The thiophene ring is then subjected to an amidation reaction with benzene-1,3-dicarboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 5-(thiophene-2-amido)benzene-1,3-dicarboxylic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene and benzene rings, which can facilitate charge transport in organic semiconductors.
相似化合物的比较
Thiophene-2,5-dicarboxylic acid: Similar in structure but lacks the benzene ring, making it less versatile in certain applications.
Benzene-1,3,5-tricarboxamide: Contains a benzene ring with three carboxamide groups, used in the synthesis of supramolecular polymers.
Uniqueness: 5-(Thiophene-2-amido)benzene-1,3-dicarboxylic acid is unique due to the combination of the thiophene and benzene rings, which provides a balance of electronic properties and structural stability. This makes it particularly useful in applications requiring both conductivity and robustness.
属性
分子式 |
C13H9NO5S |
|---|---|
分子量 |
291.28 g/mol |
IUPAC 名称 |
5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5S/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
InChI 键 |
VHEOKXJRJUKRCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-yl)phenyl]propanoic acid](/img/structure/B12460979.png)
![2-oxo-2-phenylethyl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460988.png)
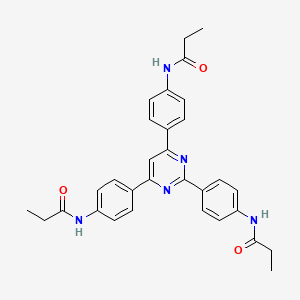
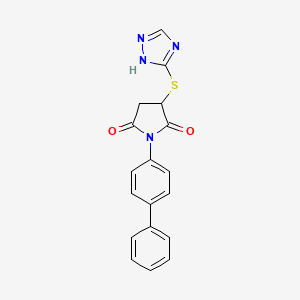
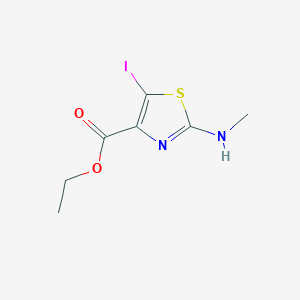
![3-bromo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12461012.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12461015.png)
![(1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12461022.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12461030.png)
![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)
![N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12461045.png)
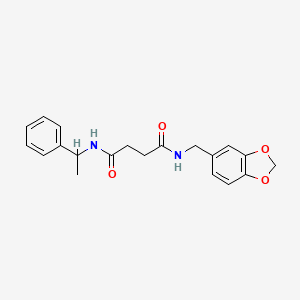
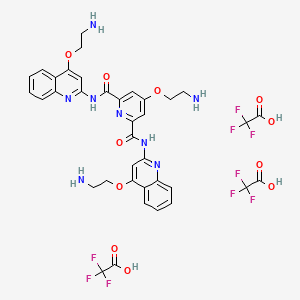
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
